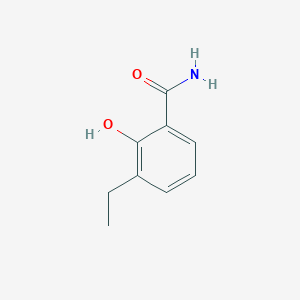
3-Ethyl-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2-hydroxybenzamide is an organic compound belonging to the benzamide family It is characterized by the presence of an ethyl group at the third position and a hydroxyl group at the second position on the benzene ring, with an amide functional group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-hydroxybenzamide can be achieved through the direct condensation of 3-ethyl-2-hydroxybenzoic acid with ammonia or an amine. This reaction typically requires a catalyst and can be performed under ultrasonic irradiation to enhance the reaction rate and yield . The use of Lewis acidic ionic liquids immobilized on diatomite earth has been reported as an effective catalyst for this type of reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-temperature conditions and continuous flow reactors to ensure efficient and scalable synthesis. The choice of catalyst and reaction conditions would be optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: 3-Ethyl-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Formation of 3-ethyl-2-hydroxybenzoic acid or 3-ethyl-2-hydroxybenzaldehyde.
Reduction: Formation of 3-ethyl-2-hydroxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
科学的研究の応用
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It has been investigated for its antioxidant properties and potential as a thrombin inhibitor.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3-Ethyl-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . As a thrombin inhibitor, it binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation . The anticancer effects are likely due to its ability to induce apoptosis in cancer cells through various signaling pathways .
類似化合物との比較
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
3-Hydroxybenzamide: Similar structure but lacks the ethyl group, used as an intermediate in organic synthesis.
2-Hydroxybenzamide:
Uniqueness: 3-Ethyl-2-hydroxybenzamide is unique due to the presence of both an ethyl group and a hydroxyl group on the benzene ring, which imparts distinct chemical and biological properties. Its combination of antioxidant, thrombin-inhibitory, and anticancer activities makes it a compound of significant interest for further research and development .
特性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
3-ethyl-2-hydroxybenzamide |
InChI |
InChI=1S/C9H11NO2/c1-2-6-4-3-5-7(8(6)11)9(10)12/h3-5,11H,2H2,1H3,(H2,10,12) |
InChIキー |
XLEUYAMTUUEOBX-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)C(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















